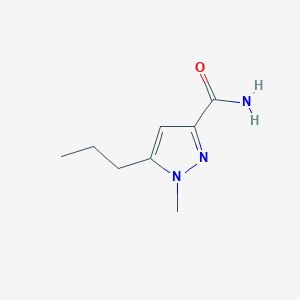

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-4-6-5-7(8(9)12)10-11(6)2/h5H,3-4H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAJUGHCBWRKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705219 | |

| Record name | 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-78-7 | |

| Record name | 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a methyl group and a propyl chain at specific positions. Its molecular formula is with a molecular weight of approximately 168.20 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Phosphodiesterase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of phosphodiesterase (PDE) enzymes. Specifically, it has shown potential as an inhibitor of phosphodiesterase type 1 (PDE1), which plays a crucial role in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. Increased levels of these cyclic nucleotides can enhance various signaling pathways, impacting cardiovascular health and other physiological processes .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study involving MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, the compound exhibited growth inhibition with IC50 values indicating moderate potency .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound:

| Biological Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF7 | 23 | |

| Cytotoxicity | NCI-H460 | 42.30 | |

| PDE Inhibition | - | - |

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was tested for its ability to induce apoptosis in cancer cells. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, leading to increased cell death in treated groups compared to controls.

Case Study 2: Cardiovascular Implications

Another study focused on the cardiovascular implications of PDE inhibition by this compound. By elevating cAMP levels, it was observed that the compound could potentially improve cardiac contractility and relaxation, suggesting therapeutic applications in heart failure management.

Scientific Research Applications

Agricultural Chemistry

Herbicide Development

- This compound serves as a building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are essential for controlling unwanted plant growth and enhancing crop yields. Its role in agricultural chemistry is critical as it contributes to the development of more effective and environmentally friendly herbicides .

Pharmaceutical Development

Intermediate in Drug Synthesis

- 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is utilized as an intermediate in the production of various pharmaceuticals. It has been linked to the development of medications targeting specific health conditions such as migraines and inflammatory pain through its antagonistic activity on the 5-HT2B receptor .

Case Studies

- Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on cancer cells, indicating potential applications in oncology .

Material Science

Advanced Material Formulation

- In material science, this compound is involved in formulating advanced materials including polymers and coatings. These materials are crucial for creating durable and functional products used across various industries .

Analytical Chemistry

Detection and Quantification

- The compound is employed in analytical methods for detecting and quantifying other substances, aiding researchers in environmental monitoring and quality control processes. Its ability to enhance the sensitivity and specificity of analytical techniques makes it valuable in this field .

Biochemistry

Biochemical Assays

- In biochemistry, this compound is used in biochemical assays to study metabolic pathways and enzyme activities. This application is crucial for drug discovery and development as it helps scientists understand how different compounds interact within biological systems .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Agricultural Chemistry | Herbicide Development | Building block for synthesizing effective agrochemicals |

| Pharmaceutical Development | Intermediate in Drug Synthesis | Used in medications targeting migraines and inflammatory pain |

| Material Science | Advanced Material Formulation | Involved in creating durable polymers and coatings |

| Analytical Chemistry | Detection and Quantification | Enhances sensitivity in analytical methods for environmental monitoring |

| Biochemistry | Biochemical Assays | Studies metabolic pathways crucial for drug discovery |

Comparison with Similar Compounds

Functional Group Impact

Substituent Effects

- Propyl vs.

- Positional Isomerism : The placement of substituents (e.g., carboxamide at position 3 vs. 5) alters steric and electronic interactions, impacting binding affinities in biological targets .

Preparation Methods

Step 1: Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

- Starting material: Diethyl 1H-pyrazole-3,5-dicarboxylic acid ester.

- Reagents: Potassium carbonate (K2CO3), iodomethane (CH3I).

- Solvent: Acetone.

- Conditions: The diethyl pyrazole dicarboxylate is dissolved in acetone, K2CO3 is added, and iodomethane is dripped in under stirring. The mixture is heated to about 60 °C and stirred overnight.

- Outcome: Selective methylation at the N-1 position to form diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

Step 2: Selective Hydrolysis to Mono-Carboxylic Acid

- Reagents: Potassium hydroxide (KOH) in methanol.

- Conditions: The methylated diester is dissolved in methanol, cooled to 0 °C, and KOH solution is added dropwise. The mixture is stirred overnight at room temperature.

- Outcome: Partial hydrolysis yielding 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

Step 3: Conversion to Acid Chloride and Amidation

- Reagents: Thionyl chloride (SOCl2), ammonia in tetrahydrofuran (THF).

- Conditions: The carboxylic acid is treated with SOCl2 at 70–85 °C for 16 hours to form the acid chloride. The solvent is evaporated, and the acid chloride is dissolved in THF. Ammonia solution in THF (7 equivalents) is added dropwise at 0–5 °C and stirred for 8 hours.

- Outcome: Formation of methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate (the carboxamide intermediate).

Step 4: Optional Functional Group Modifications

- Further transformations such as trifluoroacetic anhydride treatment can be used to introduce cyano groups or other substituents, depending on the target derivative.

Summary Table of Reaction Conditions

| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylate | K2CO3, Iodomethane, Acetone, 60 °C, overnight | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | High yield, selective N-methylation |

| 2 | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | KOH in MeOH, 0 °C to RT, overnight | 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | Partial hydrolysis, selective |

| 3 | 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | SOCl2, 70–85 °C, 16 h; then NH3 in THF, 0–5 °C, 8 h | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate | Amidation, solid isolated |

| 4 | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate | Optional further modifications | Various derivatives | Depending on target compound |

This method is well-documented in patent CN105646355A and provides a robust route to the target compound or closely related derivatives.

Alternative Synthetic Approaches and Considerations

- Direct Amidation: Direct conversion of carboxylic acids to carboxamides using coupling reagents or activation methods (e.g., carbodiimides) can be considered but may require optimization for pyrazole substrates.

- Nitration and Functional Group Interconversion: For related pyrazole derivatives, nitration at specific positions followed by reduction or substitution can be employed to introduce functional groups before amidation.

- Use of Microwave or Ultrasound-Assisted Synthesis: Recent advances include microwave-assisted synthesis to shorten reaction times and improve yields in pyrazole derivative preparation.

Research Findings Relevant to Preparation

- Pyrazole derivatives with carboxamide groups have been synthesized for biological evaluation, including anticancer activity, where the purity and correct substitution pattern are critical for activity.

- The preparation methods must ensure regioselectivity, especially for methylation at N-1 and propyl substitution at C-5, to avoid isomeric impurities.

- The amidation step is crucial for obtaining the carboxamide functionality, often requiring acid chloride intermediates for efficient conversion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, and how can purity be optimized?

- Methodology :

- Route 1 : Cyclocondensation of hydrazine derivatives with β-ketoamides or diketones under acidic or basic conditions. For example, propyl-substituted precursors can be condensed with methyl hydrazine derivatives .

- Route 2 : Post-functionalization of pyrazole cores via alkylation or carboxamide coupling. Ethyl ester intermediates (e.g., Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate) can be hydrolyzed and converted to carboxamides .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity ≥95% is achievable via repeated crystallization .

Q. What spectroscopic and chromatographic methods are critical for structural characterization?

- Techniques :

- NMR : and NMR to confirm substitution patterns (e.g., methyl at N1, propyl at C5) and carboxamide functionality. Compare with published spectra of analogous pyrazoles .

- IR : Detect carbonyl stretches (C=O at ~1680 cm) and N-H bending (amide I/II bands).

- HPLC-MS : Quantify purity and confirm molecular ion peaks (e.g., [M+H] for CHNO: calcd. 196.11) .

Q. What are the preliminary toxicity and safety protocols for handling this compound?

- Guidelines :

- Acute Toxicity : Conduct OECD 423 tests in rodents (oral, dermal routes). No classified hazards are reported for structurally similar pyrazoles, but assume potential irritancy (skin/eyes) and use PPE .

- Waste Disposal : Incinerate via licensed facilities; avoid environmental release due to unknown ecotoxicology .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

- Strategies :

- Assay Reproducibility : Standardize cell lines (e.g., HepG2 for anticancer, E. coli for antimicrobial) and control solvent/DMSO concentrations.

- Dose-Response Curves : Compare IC values across studies. For example, conflicting data may arise from varying propyl group conformers or impurities .

- Meta-Analysis : Use databases like PubChem BioAssay to cross-reference activity profiles .

Q. What structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

- SAR Insights :

- Methodology : Synthesize derivatives via Suzuki coupling or nucleophilic substitution. Validate via in vitro ADME assays (e.g., microsomal stability) .

Q. What computational approaches predict the compound’s binding mode to phosphodiesterase targets?

- Workflow :

Molecular Docking : Use AutoDock Vina with PDE4B crystal structures (PDB: 4GAM). Focus on interactions with the catalytic domain (e.g., hydrogen bonding with Gln443) .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of the pyrazole-propyl motif in the hydrophobic pocket .

QSAR Modeling : Train models on pyrazole derivatives’ inhibitory data to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and formulation stability?

- Root Cause : Variability in solvent systems (e.g., DMSO vs. PEG-400) or pH (amide hydrolysis in acidic buffers).

- Resolution :

- Solubility Screening : Use nephelometry across pH 2–8.

- Stability Studies : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.